molecular formula C28H26N4O5 B2733479 7-(2,3-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868147-98-2

7-(2,3-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2733479
CAS RN: 868147-98-2
M. Wt: 498.539
InChI Key: NQJCSRKCXLMLEM-UHFFFAOYSA-N
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Description

7-(2,3-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C28H26N4O5 and its molecular weight is 498.539. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Structural Analysis

The synthesis of complex molecules involving the chromeno[1,2,4]triazolo[1,5-a]pyrimidine scaffold has been extensively studied. For instance, Amr et al. (2016) demonstrated the synthesis and X-ray study of 6H-chromeno[3,4-e][1,3,4]triazolo[2,3-a]pyrimidine, highlighting methodologies for creating similar compounds through reactions involving 2-dimethylamino methylenechromanone and 4H-1,2,4-triazol-3-amine (Amr, Hafez, Ali, Al-Omar, & Ghabbour, 2016). Similarly, Wang et al. (2014) synthesized novel derivatives by reacting triethyl orthoformate or aromatic aldehydes with chromeno[2,3-d]pyrimidine derivatives (Wang, Li, Xing, Chen, & Han, 2014).

Antimicrobial Activities

The pursuit of novel antimicrobial agents has led researchers to investigate the potential of chromeno[1,2,4]triazolo[1,5-a]pyrimidine derivatives. El-Agrody et al. (2001) explored the synthesis of new pyrano[2,3-d]pyrimidines and [1,2,4]triazolo[1,5-c]pyrimidines, evaluating their antimicrobial activities and showcasing the medicinal chemistry applications of these compounds (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).

Structural Characterization and Activity Relationship

The structural characterization and exploration of activity relationships of these compounds provide insights into their potential applications. Okasha et al. (2016) synthesized and characterized new series of chromene molecules, examining their antimicrobial activity. Their work emphasizes the importance of structural features in the biological activity of these compounds (Okasha, Albalawi, Afifi, Fouda, Al-Dies, & El-Agrody, 2016).

Novel Synthesis Approaches

Researchers have also developed eco-friendly and efficient synthesis methods for these complex molecules. Gomha and Badrey (2013) reported an eco-friendly, regioselective one-pot synthesis of chromeno[4,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives, showcasing advancements in synthetic methodologies that minimize environmental impact (Gomha & Badrey, 2013).

properties

IUPAC Name

11-(2,3-dimethoxyphenyl)-9-(3,4-dimethoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O5/c1-33-20-13-12-16(14-22(20)35-3)26-23-24(17-8-5-6-10-19(17)37-26)31-28-29-15-30-32(28)25(23)18-9-7-11-21(34-2)27(18)36-4/h5-15,25-26H,1-4H3,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJCSRKCXLMLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=C(C(=CC=C6)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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